molecular formula C10H12O4 B14835530 4-Hydroxy-3-isopropoxybenzoic acid

4-Hydroxy-3-isopropoxybenzoic acid

Cat. No.: B14835530
M. Wt: 196.20 g/mol
InChI Key: MZEQWCCPNZFFDN-UHFFFAOYSA-N
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Description

4-Hydroxy-3-(propan-2-yloxy)benzoic acid is an organic compound with the molecular formula C10H12O3 It is a derivative of hydroxybenzoic acid, characterized by the presence of a hydroxyl group (-OH) and a propan-2-yloxy group (-OCH(CH3)2) attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-3-(propan-2-yloxy)benzoic acid can be achieved through several methods. One common approach involves the alkylation of 4-hydroxybenzoic acid with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The reaction mechanism involves the nucleophilic substitution of the hydroxyl group by the isopropyl group, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of 4-hydroxy-3-(propan-2-yloxy)benzoic acid may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-(propan-2-yloxy)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Alkyl halides (e.g., isopropyl bromide) in the presence of a base (e.g., potassium carbonate).

Major Products Formed

    Oxidation: Formation of 4-hydroxy-3-(propan-2-yloxy)benzaldehyde or 4-hydroxy-3-(propan-2-yloxy)benzoic acid.

    Reduction: Formation of 4-hydroxy-3-(propan-2-yloxy)benzyl alcohol.

    Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

4-Hydroxy-3-(propan-2-yloxy)benzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-hydroxy-3-(propan-2-yloxy)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory and cancer pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzoic acid: Lacks the propan-2-yloxy group, making it less hydrophobic.

    3,4-Dihydroxybenzoic acid: Contains an additional hydroxyl group, enhancing its antioxidant properties.

    Vanillic acid: Contains a methoxy group instead of a propan-2-yloxy group, affecting its solubility and reactivity.

Uniqueness

4-Hydroxy-3-(propan-2-yloxy)benzoic acid is unique due to the presence of the propan-2-yloxy group, which imparts distinct physicochemical properties. This structural feature enhances its hydrophobicity, making it more suitable for certain applications compared to its analogs.

Properties

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

4-hydroxy-3-propan-2-yloxybenzoic acid

InChI

InChI=1S/C10H12O4/c1-6(2)14-9-5-7(10(12)13)3-4-8(9)11/h3-6,11H,1-2H3,(H,12,13)

InChI Key

MZEQWCCPNZFFDN-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)C(=O)O)O

Origin of Product

United States

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